molecular formula C13H28N2 B13334703 N-(Heptan-4-yl)-1-methylpiperidin-4-amine

N-(Heptan-4-yl)-1-methylpiperidin-4-amine

Cat. No.: B13334703
M. Wt: 212.37 g/mol
InChI Key: BEQFQLCGBTYCCK-UHFFFAOYSA-N
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Description

N-(Heptan-4-yl)-1-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by a piperidine ring substituted with a heptan-4-yl group and a methyl group at the nitrogen and carbon atoms, respectively.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-heptan-4-yl-1-methylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-4-6-12(7-5-2)14-13-8-10-15(3)11-9-13/h12-14H,4-11H2,1-3H3

InChI Key

BEQFQLCGBTYCCK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-4-yl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with heptan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-4-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-4-yl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N-(Heptan-4-yl)-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Heptan-4-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the heptan-4-yl group but has a different core structure.

    1-Methylpiperidin-4-amine: This is a simpler analog without the heptan-4-yl substitution.

Uniqueness

N-(Heptan-4-yl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a heptan-4-yl group makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(Heptan-4-yl)-1-methylpiperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a heptan-4-yl group and a methyl group at the nitrogen atom. This structure contributes to its unique pharmacological properties, particularly its interaction with neurotransmitter systems.

The primary mechanism of action for this compound is its interaction with NMDA (N-Methyl-D-Aspartate) receptors. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of these receptors, which are crucial for synaptic plasticity and memory function. This interaction can modulate excitatory neurotransmission, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Profile

The biological activity of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

  • NMDA Receptor Modulation : The compound shows significant binding affinity to NMDA receptors, influencing neuronal excitability and synaptic transmission.
  • Antiproliferative Effects : Preliminary studies indicate potential antiproliferative activity against certain cancer cell lines, although further research is needed to establish specific mechanisms and efficacy levels .

Case Studies

  • Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective effects by reducing excitotoxicity associated with NMDA receptor overactivation. This was evidenced by improved behavioral outcomes in models of neurodegeneration .
  • Antiparasitic Activity : Research has also explored the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays indicated that modifications to the compound could enhance its antiparasitic potency, highlighting its potential as a lead compound for drug development against this pathogen .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameNMDA Receptor ActivityAntiproliferative ActivityNotes
MemantineUncompetitive antagonistModerateApproved for Alzheimer's treatment
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amineSimilar binding profileLimited data availableStructural analog with varying efficacy
This compoundStrong antagonistPromising but needs validationPotential for neuroprotection and antiparasitic activity

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : Studies suggest that the compound exhibits favorable oral bioavailability, although specific metrics are still under investigation.
  • Metabolism : The compound undergoes hepatic metabolism, which influences its bioavailability and overall efficacy in vivo .
  • Excretion : Preliminary data indicate that renal pathways may play a role in the excretion of the compound's metabolites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-(Heptan-4-yl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of a piperidine precursor with heptan-4-yl halides under basic conditions. Key optimization parameters include solvent choice (e.g., ethanol or acetonitrile), base selection (e.g., NaH or K₂CO₃), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) is critical for structural confirmation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of aerosols or dust. Emergency procedures for spills include containment with inert absorbents and disposal via hazardous waste channels. Acute toxicity (oral, dermal) and respiratory irritation risks necessitate strict exposure controls .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} validate substituent positioning and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95%). For crystalline samples, X-ray diffraction using SHELX software resolves absolute configuration .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for N-substituted piperidines?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Perform density functional theory (DFT) calculations with solvent models (e.g., PCM) to simulate NMR chemical shifts. Compare experimental 1H NMR^1 \text{H NMR} coupling constants with computed values to identify dominant conformers. Cross-validation via 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements .

Q. What strategies are effective for determining the stereochemistry of chiral centers in this compound?

  • Methodological Answer : X-ray crystallography using SHELX is the gold standard for absolute stereochemical assignment. For non-crystalline samples, employ chiral derivatization agents (e.g., Mosher’s acid) followed by 1H NMR^1 \text{H NMR}. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) can also correlate computed and experimental spectra .

Q. How can reaction pathways be optimized to mitigate byproduct formation during multi-step synthesis?

  • Methodological Answer : Use in situ monitoring (e.g., LC-MS or FTIR) to identify intermediates and side reactions. Adjust stoichiometry, solvent polarity, and temperature gradients to favor desired pathways. For example, slow addition of alkylating agents reduces dimerization. Catalytic additives (e.g., KI in SN2 reactions) enhance regioselectivity .

Q. What experimental designs are recommended to study the metabolic stability of this compound in biological systems?

  • Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation. LC-MS/MS tracks metabolite formation. For in vivo studies, administer radiolabeled compound (e.g., 14C^{14} \text{C}) and analyze plasma, urine, and feces via scintillation counting. Molecular docking studies predict binding to metabolic enzymes like CYP3A4 .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models for piperidine derivatives?

  • Methodological Answer : Discrepancies may stem from differences in metabolic activation, bioavailability, or off-target effects. Validate in vitro results using 3D cell cultures or organoids to better mimic in vivo conditions. Pharmacokinetic studies (e.g., plasma protein binding, tissue distribution) clarify bioavailability issues. Use CRISPR-Cas9 gene editing to isolate specific biological targets .

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